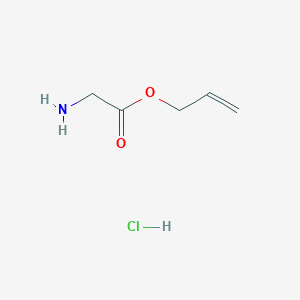

Glycine allyl ester hydrochloride

Vue d'ensemble

Description

Glycine allyl ester hydrochloride is an organic compound that belongs to the class of amino acid esters. It is derived from glycine, the simplest amino acid, and is esterified with allyl alcohol. This compound is often used in organic synthesis and has various applications in scientific research.

Mécanisme D'action

Target of Action

Glycine allyl ester hydrochloride, a derivative of glycine, primarily targets the glycine receptors and the NMDA receptor complex in the central nervous system . These receptors play a crucial role in neurotransmission, with the glycine receptors mediating inhibitory neurotransmission and the NMDA receptors involved in excitatory neurotransmission .

Mode of Action

This compound interacts with its targets by binding to the strychnine-insensitive glycine-binding site located on the NMDA receptor complex . This binding can potentiate NMDA receptor-mediated neurotransmission . Additionally, it is used in conjunction with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins, effecting specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The primary pathway is the glycine cleavage system , which is the major enzyme system initiating glycine degradation to form ammonia and CO2 . Additionally, it is involved in the synthesis of other biomolecules such as glutathione, heme, creatine, nucleic acids, and uric acid .

Pharmacokinetics

It is known that the compound is used in solution phase peptide synthesis , suggesting that it may be readily soluble and potentially bioavailable

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in neurotransmission and protein synthesis. By binding to the glycine receptors and the NMDA receptor complex, it can modulate neurotransmission in the central nervous system . Furthermore, its use in carboxyl-footprinting studies of proteins suggests a role in protein synthesis and modification .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact its ability to bind to its target receptors and carry out its functions . .

Analyse Biochimique

Biochemical Properties

Glycine Allyl Ester Hydrochloride, like its parent compound glycine, plays a significant role in various biochemical reactions. Glycine is known to function as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It also has anti-inflammatory, cytoprotective, and immunomodulatory properties

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-documented. Glycine, the parent compound, is known to have significant effects on cell function. It is involved in the synthesis of a multitude of biomolecules and substances, including collagen, purines, creatinine, heme, and other amino acids like serine and glutathione . The specific effects of this compound on cell signaling pathways, gene expression, and cellular metabolism need to be investigated further.

Molecular Mechanism

It is known that glycine esters of menthol and borneol exhibit higher antinociceptive action, whereas eugenol derivative significantly suppresses the development of the inflammatory process . The mechanism of competitive binding between terpenoid esters and TRPA1/TRPV1 agonists was proposed explaining significant analgesic effect of synthesized derivatives

Dosage Effects in Animal Models

It is known that glycine supplementation mitigates the adverse effects of some agents on enhanced secretion of cytokines, activation of proteases, and increased apoptosis in various animal models .

Metabolic Pathways

Glycine is involved in several metabolic pathways, including degradation to carbon dioxide and ammonium, producing serine via the reversible reaction catalyzed by serine hydroxymethyltransferase, methylation to generate N-methylglycine (sarcosine) and conjugation by acyl groups derived from acyl-CoA esters to generate acyl-glycine derivatives .

Transport and Distribution

It is known that glycine transporters play a crucial role in regulating synaptic concentrations of neurotransmitters via reuptake into surrounding glial cells or presynaptic terminals .

Subcellular Localization

It is known that γ-TMT1, a glycine transporter, is found in the cytosol and γ-TMT3 is localized both in the cytosol and chloroplast

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glycine allyl ester hydrochloride can be synthesized through the esterification of glycine with allyl alcohol in the presence of hydrochloric acid. The reaction typically involves the following steps:

Esterification: Glycine reacts with allyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid, to form glycine allyl ester.

Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Using batch or continuous reactors to mix glycine and allyl alcohol with hydrochloric acid.

Purification: The product is purified through crystallization or distillation to obtain the pure hydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions: Glycine allyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield glycine and allyl alcohol.

Substitution Reactions: The allyl group can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The allyl group can be oxidized to form glycine allyl ester oxide or reduced to form glycine propyl ester.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Substitution: Nucleophiles such as halides or amines.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

Hydrolysis: Glycine and allyl alcohol.

Substitution: Various substituted glycine esters.

Oxidation: Glycine allyl ester oxide.

Reduction: Glycine propyl ester.

Applications De Recherche Scientifique

Glycine allyl ester hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and peptide synthesis.

Biology: Studied for its role in modifying amino acids and peptides.

Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

Glycine Ethyl Ester Hydrochloride: Similar in structure but with an ethyl group instead of an allyl group.

Glycine Methyl Ester Hydrochloride: Contains a methyl group instead of an allyl group.

Glycine Benzyl Ester Hydrochloride: Features a benzyl group instead of an allyl group.

Uniqueness: Glycine allyl ester hydrochloride is unique due to its allyl group, which imparts distinct reactivity and potential applications in organic synthesis and medicinal chemistry. The allyl group allows for unique substitution and addition reactions not possible with other glycine esters.

Propriétés

IUPAC Name |

prop-2-enyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-2-3-8-5(7)4-6;/h2H,1,3-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTWGBWCBFNEEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144156-16-1 | |

| Record name | prop-2-en-1-yl 2-aminoacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B2724406.png)

![N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2724407.png)

![7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2724420.png)

![3-[1-(4-Methylphthalazin-1-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2724425.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2724426.png)

![2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2724427.png)